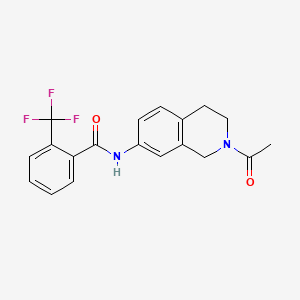

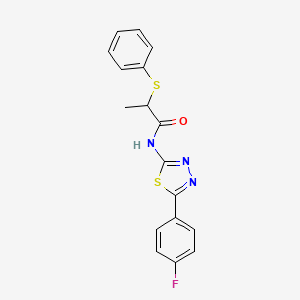

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

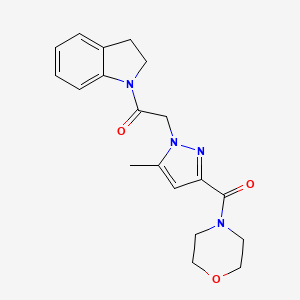

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide, also known as AIT-082, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurological diseases.

Aplicaciones Científicas De Investigación

Organic Synthesis and Drug Development

Development of Manufacturing Routes : The efficient synthesis of novel anticonvulsant compounds, such as SB-406725A, showcases the application of tetrahydroisoquinoline derivatives in pharmaceutical manufacturing. The synthesis involves steps like dichlorination, nitration, and hydrogenation, demonstrating the compound's utility in complex organic synthesis processes (Walker et al., 2010).

Antimicrobial and Antitubercular Activities : Novel carboxamide derivatives of 2-quinolones, including structures related to tetrahydroisoquinolines, have been synthesized and shown to possess significant antimicrobial and antitubercular properties. This indicates the potential of such compounds in developing new antibiotics and treatments for tuberculosis (Kumar et al., 2014).

Catalysis in Organic Reactions : Research on Rh-catalyzed oxidative coupling highlights the role of isoquinolones and benzamides in facilitating the synthesis of polycyclic amides. This method leverages oxidative C-H activation, showcasing the compound's role in innovative synthetic pathways for complex molecules (Song et al., 2010).

Pharmaceutical Research

Anticancer Properties : Various tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as anticancer agents. The compounds' ability to induce apoptosis in colon cancer cells via the mitochondrial pathway underscores their significance in cancer research and therapy development (Gamal-Eldeen et al., 2014).

Analgesic and Anti-inflammatory Agents : The synthesis of 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties illustrates the application of these compounds in developing new analgesic and anti-inflammatory drugs. Their safety profile, evidenced by the lack of ulcerogenic effects, further emphasizes their potential in pharmaceuticals (Abadi et al., 2005).

Imaging Sigma-2 Receptor Status : Fluorine-18 labeled benzamide analogs, including tetrahydroisoquinoline derivatives, have been developed for PET imaging of sigma-2 receptors in tumors. This research application demonstrates the compound's role in diagnostic imaging, particularly for assessing solid tumor status and guiding therapy (Tu et al., 2007).

Propiedades

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-6-7-15(10-14(13)11-24)23-18(26)16-4-2-3-5-17(16)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIBZTWXCNHDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,5-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2846695.png)

![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)

![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B2846702.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)

![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2846714.png)